![molecular formula C18H18N2O2 B13722464 (6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)
(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyloxy group, a cyclopropyl group, and a methanol moiety, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common approach is to use a benzimidazole derivative as the starting material. The synthetic route may involve the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the Benzyloxy Group: This step involves the substitution of a hydrogen atom on the benzimidazole ring with a benzyloxy group, typically using benzyl chloride in the presence of a base.
Methanol Addition: The final step involves the addition of a methanol group to the benzimidazole ring, which can be done using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: (6-(Benzyl)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its benzimidazole core makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzimidazole core is known to interact with various biological targets, including DNA, proteins, and enzymes, through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1-Benzyl-1H-imidazol-2-yl)methanol: Similar structure but lacks the cyclopropyl group.
(6-Methoxy-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but has a methoxy group instead of a benzyloxy group.
(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but has a methyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of (6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of the benzyloxy group can enhance its lipophilicity, while the cyclopropyl group can introduce steric hindrance, potentially affecting its binding affinity and selectivity towards biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C18H18N2O2 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(1-cyclopropyl-6-phenylmethoxybenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C18H18N2O2/c21-11-18-19-16-9-8-15(10-17(16)20(18)14-6-7-14)22-12-13-4-2-1-3-5-13/h1-5,8-10,14,21H,6-7,11-12H2 |
Clave InChI |
ANYWGVSSURNAGY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C3=C(C=CC(=C3)OCC4=CC=CC=C4)N=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


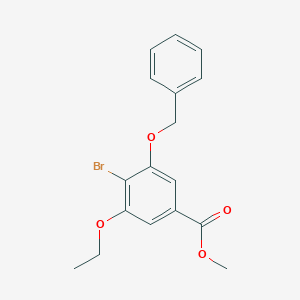
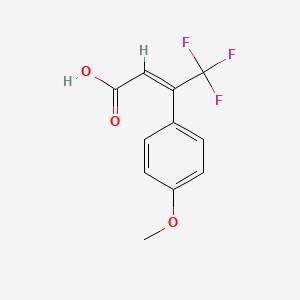
![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)
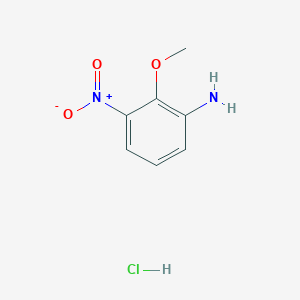



![3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)

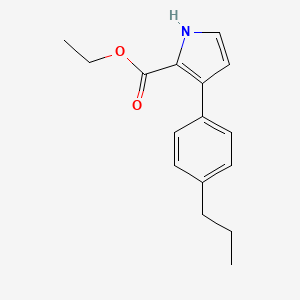

![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)
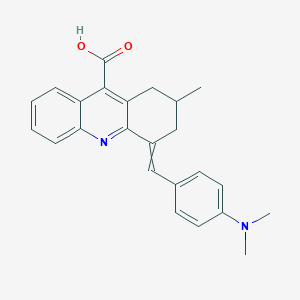
![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
